molecular formula C11H23NO3 B6237200 tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate CAS No. 1373210-02-6

tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate

Cat. No. B6237200
CAS RN: 1373210-02-6
M. Wt: 217.3
InChI Key:
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Description

“tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate”, also known as “5-(Boc-amino)-1-pentanol”, is a chemical compound with the molecular formula C10H21NO3 . It is used as a linker for anthraquinone-oligopeptide . It may also be used as a precursor for the synthesis of hydroxylamino-containing 1-guanidine-7-aminopentane (GC7) analogs .


Molecular Structure Analysis

The linear formula of “tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate” is (CH3)3CO2CNH(CH2)5OH . Its empirical formula is C10H21NO3 . The InChI code is InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13) .


Physical And Chemical Properties Analysis

“tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate” is a colorless clear liquid . It has a molecular weight of 203.28 g/mol . The density is 1.00 g/mL . It has a refractive index of 1.456 . It is difficult to mix in water .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Tert-butyl carbamates, including related structures, serve as important intermediates in organic synthesis. For example, tert-butyl phenylsulfonylalkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, showing their utility as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds illustrate the versatility of tert-butyl carbamates in building complex molecules and their potential in synthesizing tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate related structures (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).

Pharmaceutical Intermediate Production

  • Synthesis methodologies involving tert-butyl carbamate derivatives highlight their importance in the development of pharmaceuticals. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), demonstrating the role of such carbamates in pharmaceutical research and development (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).

Material Science

  • The synthesis and characterization of tert-butyl carbamates contribute to material science, particularly in the development of novel materials with specific properties. For example, compounds exhibiting aggregation-induced emission enhancement due to restricted intramolecular motion highlight the potential of tert-butyl carbamate derivatives in creating materials with unique optical properties (Yan Qian, Shayu Li, Guoqi Zhang, et al., 2007).

Safety and Hazards

The compound is classified as causing skin irritation under GHS hazard statement H315 . It is recommended to be stored in dry conditions and kept away from active metals, bases, oxidizing agents, and heat .

Mechanism of Action

Target of Action

Tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate, also known as 5-(Boc-amino)-1-pentanol , is a complex organic compoundIt’s known to be used as a linker for anthraquinone-oligopeptide , suggesting it may interact with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Given its structure and use as a linker, it likely interacts with its targets through covalent bonding, facilitating the formation or modification of peptide chains .

Pharmacokinetics

Its molecular weight (20328 g/mol ) and LogP value (2.06460 ) suggest that it may have reasonable bioavailability. It’s important to note that these properties can be influenced by various factors, including the compound’s formulation and the physiological condition of the individual.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, this compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.

properties

IUPAC Name

tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12(4)8-6-5-7-9-13/h13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOOJRBYFOQOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Boc 5-(methylamino)pentan-1-ol

CAS RN

1373210-02-6
Record name tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
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